

15(R)-Iloprost CAS number and molecular weight

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An In-depth Technical Guide to 15(R)-Iloprost

This technical guide provides a comprehensive overview of **15(R)-lloprost**, a synthetic analog of prostacyclin (PGI2). It is designed for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, signaling pathways, and experimental applications.

Core Compound Data

15(R)-Iloprost is the unnatural, inverted C-15 epimer of Iloprost.[1] This stereochemical variation is known to often attenuate the biological agonist activity of prostaglandin analogs.[1]

Table 1: Physicochemical Properties of 15(R)-Iloprost

Property	Value	Reference
CAS Number	85026-51-3	[2]
Molecular Weight	360.49 g/mol	[3]
Molecular Formula	C22H32O4	[2][3]

Signaling Pathways







While specific signaling data for **15(R)-Iloprost** is limited in published literature, its mechanism of action is presumed to be similar to that of its parent compound, Iloprost, albeit potentially with reduced potency. Iloprost is a potent vasodilator and inhibitor of platelet aggregation.[3]

Iloprost mimics the action of prostacyclin (PGI2) by binding to the prostacyclin receptor (IP receptor), a G protein-coupled receptor (GPCR).[3] This interaction initiates a signaling cascade that primarily involves the activation of adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[3][4] The elevated cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in vasodilation of vascular smooth muscle cells and inhibition of platelet aggregation.[3]

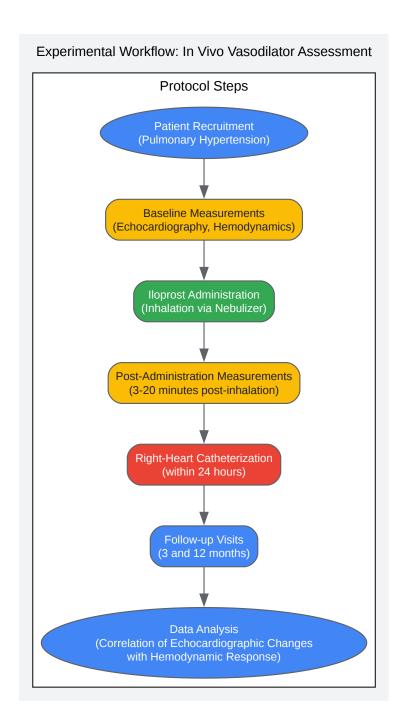
Furthermore, Iloprost has been shown to possess anti-inflammatory properties by suppressing the release of pro-inflammatory cytokines and inhibiting leukocyte adhesion to the endothelium. [3] It can also bind to and activate all four prostaglandin E2 (EP) receptors (EP1, EP2, EP3, and EP4). Activation of EP2 and EP4 receptors contributes to vasodilation, while EP3 activation can cause vasoconstriction.

Recent studies suggest that Iloprost may also exert protective effects through the activation of the Nrf2/Keap1 signaling pathway, a key regulator of antioxidant defense.[5]

Below is a diagram illustrating the primary signaling pathway of Iloprost.







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